molecular formula CH5S+ B105562 Methylsulfide anion CAS No. 17302-63-5

Methylsulfide anion

Cat. No. B105562
CAS RN: 17302-63-5
M. Wt: 49.12 g/mol
InChI Key: LSDPWZHWYPCBBB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Methylsulfide anion is a sulfur-containing compound that has gained significant attention in recent years due to its potential applications in various fields, including biochemistry, environmental science, and material science. This compound is known for its unique properties, including its ability to act as a nucleophile and its high reactivity towards electrophiles. In

Mechanism Of Action

Methylsulfide anion acts as a nucleophile due to the presence of a lone pair of electrons on the sulfur atom. It can react with electrophiles such as alkyl halides, carbonyl compounds, and epoxides. Additionally, it can act as a reducing agent through the transfer of its lone pair of electrons to an oxidizing agent.

Biochemical And Physiological Effects

Methylsulfide anion has been shown to have various biochemical and physiological effects. In one study, it was found to have anti-inflammatory effects in a mouse model of colitis. It has also been shown to have antimicrobial activity against various bacterial strains.

Advantages And Limitations For Lab Experiments

One advantage of using methylsulfide anion in lab experiments is its high reactivity towards electrophiles, which allows for efficient synthesis of organic compounds. However, its high reactivity can also be a limitation, as it can react with unwanted species in the reaction mixture. Additionally, its strong nucleophilic character can make it difficult to control the reaction conditions.

Future Directions

There are several future directions for the study of methylsulfide anion. One area of interest is its potential role in the global sulfur cycle and climate regulation. Additionally, its anti-inflammatory and antimicrobial properties make it a promising candidate for the development of new drugs. Further studies are needed to explore its potential applications in these areas and to develop new synthetic methods for its preparation.

Synthesis Methods

Methylsulfide anion can be synthesized through various methods, including the reaction of dimethyl sulfide with strong bases such as sodium hydride or potassium tert-butoxide. Another method involves the reaction of methyl iodide with sodium sulfide in the presence of a phase-transfer catalyst. Additionally, methylsulfide anion can be generated in situ through the reaction of dimethyl sulfide with metal hydrides or metal alkoxides.

Scientific Research Applications

Methylsulfide anion has been extensively studied for its potential applications in various fields of science. In biochemistry, it has been used as a nucleophile in the synthesis of peptides and other organic compounds. It has also been used as a ligand in coordination chemistry and as a reducing agent in organic synthesis.
In environmental science, methylsulfide anion has been studied for its potential role in the global sulfur cycle. It is known to be produced by marine phytoplankton and has been suggested to play a role in cloud formation and climate regulation.

properties

CAS RN

17302-63-5

Product Name

Methylsulfide anion

Molecular Formula

CH5S+

Molecular Weight

49.12 g/mol

IUPAC Name

methylsulfanium

InChI

InChI=1S/CH4S/c1-2/h2H,1H3/p+1

InChI Key

LSDPWZHWYPCBBB-UHFFFAOYSA-O

SMILES

C[SH2+]

Canonical SMILES

C[SH2+]

Other CAS RN

17302-63-5

synonyms

Methylsulfide anion

Origin of Product

United States

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